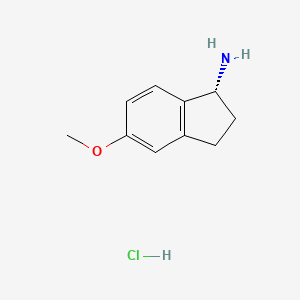
1-tert-butyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-1H-1,2,4-triazole (TBTA) is a heterocyclic organic compound that has been widely used in a variety of scientific research applications due to its unique properties. TBTA is a colorless, crystalline solid with a melting point of 178–180 °C. It is a versatile compound, with a wide range of applications in the fields of biochemistry, medicinal chemistry, and chemical synthesis. TBTA is a useful reagent for the synthesis of other organic compounds and is also used as a catalyst in a variety of reactions. In addition, TBTA has been used in the synthesis of a variety of drugs and pharmaceuticals.
Scientific Research Applications
1-tert-butyl-1H-1,2,4-triazole has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of other organic compounds, and is also used as a catalyst in a variety of reactions. This compound has been used in the synthesis of a variety of drugs and pharmaceuticals. It has also been used in the synthesis of polymers, dyes, and other materials. This compound has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibitors. It has also been used in the study of the structure and function of proteins and nucleic acids.
Mechanism of Action
1-tert-butyl-1H-1,2,4-triazole acts as an inhibitor of enzymes, by binding to their active sites and preventing the binding of their substrates. This compound has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, proteases, and phosphatases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies on animals, this compound has been shown to decrease blood pressure, reduce inflammation, and reduce the risk of cancer. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound has also been shown to have anti-viral and anti-allergenic properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-tert-butyl-1H-1,2,4-triazole in lab experiments is its versatility. This compound is a useful reagent for the synthesis of other organic compounds, and is also used as a catalyst in a variety of reactions. This compound is also relatively inexpensive and easy to obtain. However, this compound is toxic and should be handled with care. In addition, this compound is volatile and should be stored in an airtight container.
Future Directions
1-tert-butyl-1H-1,2,4-triazole has a wide range of potential applications in the fields of biochemistry, medicinal chemistry, and chemical synthesis. Future research could focus on the development of new and improved methods for synthesizing this compound, as well as the development of new and improved applications for this compound. In addition, further research could focus on the development of new and improved methods for using this compound as an enzyme inhibitor, as well as the development of new and improved methods for using this compound in the synthesis of drugs and pharmaceuticals. Finally, further research could focus on the development of new and improved methods for using this compound in the study of the structure and function of proteins and nucleic acids.
Synthesis Methods
1-tert-butyl-1H-1,2,4-triazole can be synthesized via a variety of methods, including the reaction of 1-bromo-1,2,4-triazole with tert-butyl alcohol in the presence of a base such as sodium hydroxide. This reaction yields a mixture of this compound and 1-tert-butyl-1H-1,2,3-triazole. The two compounds can be separated by column chromatography.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-1H-1,2,4-triazole involves the reaction of tert-butyl hydrazine with ethyl acetoacetate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "tert-butyl hydrazine", "ethyl acetoacetate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: tert-butyl hydrazine is added to a solution of ethyl acetoacetate in ethanol.", "Step 2: The mixture is heated to reflux and sodium ethoxide is added as a catalyst.", "Step 3: The reaction mixture is stirred for several hours until the intermediate is formed.", "Step 4: The intermediate is then cyclized by adding water to the reaction mixture.", "Step 5: The resulting product is isolated by filtration and recrystallization." ] } | |
CAS RN |
16778-72-6 |
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



